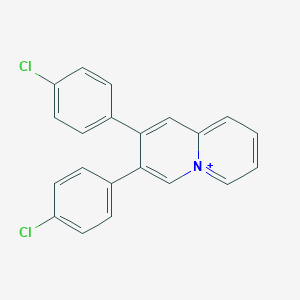

![molecular formula C13H12INO3S2 B492399 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine CAS No. 667910-32-9](/img/structure/B492399.png)

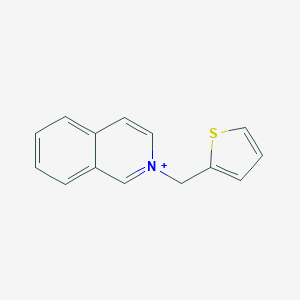

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

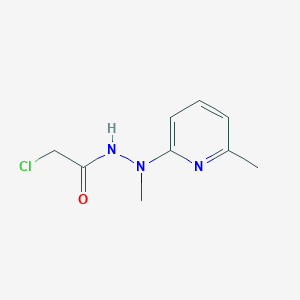

The compound “2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine” is a complex organic molecule. It contains a furyl group, which is a heterocyclic compound containing a five-membered ring with one oxygen atom and four carbon atoms . The molecule also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study presented a new series of 2-furyl derivatives. The synthesis was initiated by the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These were then reacted with 2-furyl methanone in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . The furyl group in the molecule contributes to its aromaticity, while the sulfonyl group may contribute to its reactivity .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications of Thiazolidines

Thiazolidine motifs serve as crucial intermediates in organic synthesis and medicinal chemistry, bridging the gap between these fields to foster the development of new drug candidates. Their inherent sulfur content enhances pharmacological properties, making thiazolidines a focal point in drug discovery efforts for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The literature emphasizes the significance of green synthesis approaches, atom economy, and cleaner reaction profiles in the development of thiazolidine derivatives, highlighting their role in designing next-generation drug candidates with multifunctional capabilities (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Pharmacological Importance of 1,3-Thiazolidin-4-ones

The pharmacological relevance of 1,3-thiazolidin-4-ones and their functionalized analogs, including glitazones and rhodanines, is well-documented. These compounds exhibit promising activities against various diseases, underscoring their potential in medicinal chemistry. The review of synthetic developments and green methodologies from the mid-nineteenth century to the present day reflects the evolution of these compounds in addressing health concerns, further establishing their significance in drug discovery and development (Santos, Jones Junior, & Silva, 2018).

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, characterized by their primary sulfonamide moiety, have been pivotal in treating bacterial infections and various other medical conditions. The exploration of sulfonamides in the literature between 2008 and 2012 demonstrates their extensive application in developing novel drugs with targeted actions against specific diseases, including cancer and glaucoma. This review sheds light on the evolving landscape of sulfonamide-based therapeutics, emphasizing the need for novel compounds to address unmet medical needs (Carta, Scozzafava, & Supuran, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACKNIZYGMLQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)

![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)

![8-Methylacenaphtho[1,2-e]naphtho[2',3':4,5]imidazo[1,2-b]pyridazin-8-ium](/img/structure/B492335.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)